molecular formula C10H9NO B3041560 2-Methylindole-4-carboxaldehyde CAS No. 321922-05-8

2-Methylindole-4-carboxaldehyde

Cat. No.: B3041560
CAS No.: 321922-05-8
M. Wt: 159.18 g/mol
InChI Key: YOBJYKJAYMZIJN-UHFFFAOYSA-N
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Description

2-Methylindole-4-carboxaldehyde is an organic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound, in particular, is used in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindole-4-carboxaldehyde typically involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and an aldehyde or ketone under acidic conditions . Another method involves the palladium-catalyzed Larock indole synthesis, which uses a palladium catalyst to form the indole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylindole-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide to convert the aldehyde group to a carboxylic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: 2-Methylindole-4-carboxylic acid.

    Reduction: 2-Methylindole-4-methanol.

    Substitution: 2-Methyl-4-bromoindole.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde
  • 2-Methylindole-3-carboxaldehyde
  • Indole-2-carboxaldehyde

Comparison: 2-Methylindole-4-carboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to indole-3-carboxaldehyde, it has different electronic properties, making it more suitable for certain chemical reactions and biological applications .

Properties

IUPAC Name

2-methyl-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-9-8(6-12)3-2-4-10(9)11-7/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBJYKJAYMZIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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